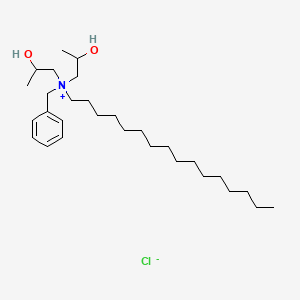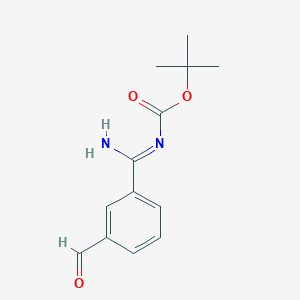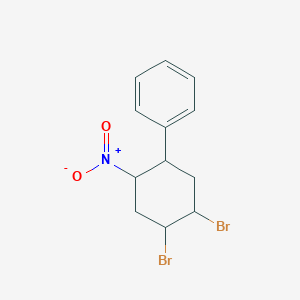![molecular formula C21H27ClN2 B13766589 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1) CAS No. 50765-71-4](/img/structure/B13766589.png)
2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) is a complex organic compound with a unique structure that includes a dimethylamino group, a naphthalene ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) typically involves multiple steps, including the formation of the hex-4-enenitrile backbone, the introduction of the naphthalene ring, and the addition of the dimethylamino group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) involves its interaction with specific molecular targets and pathways. The dimethylamino group may interact with receptors or enzymes, while the naphthalene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate biological activity and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of hex-4-enenitrile and naphthalene, such as:
Uniqueness
The uniqueness of 2-[2-(Dimethylamino)ethyl]-5-methyl-2-(naphthalen-1-yl)hex-4-enenitrile–hydrogen chloride (1/1) lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
| 50765-71-4 | |
Formule moléculaire |
C21H27ClN2 |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enenitrile;hydrochloride |
InChI |
InChI=1S/C21H26N2.ClH/c1-17(2)12-13-21(16-22,14-15-23(3)4)20-11-7-9-18-8-5-6-10-19(18)20;/h5-12H,13-15H2,1-4H3;1H |
Clé InChI |
HQZMBBVUXLTMFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








